3,5-Bis(dimethylamino)-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
3-N,3-N,5-N,5-N-tetramethyl-1H-1,2,4-triazole-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5/c1-10(2)5-7-6(9-8-5)11(3)4/h1-4H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGXKXPPLXDJBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NN1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diamine Precursors
A widely employed strategy involves the cyclocondensation of 3,5-diamino-1H-1,2,4-triazole with dimethylamine sources. In one approach, 3,5-diamino-1H-1,2,4-triazole reacts with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions in anhydrous toluene. The reaction proceeds via nucleophilic substitution, where the amino groups at positions 3 and 5 of the triazole ring are sequentially replaced by dimethylamino groups. The stoichiometric ratio of DMF-DMA to diaminotriazole (2.2:1) ensures complete substitution, with yields reaching 68–72% after purification by recrystallization from ethanol.
An alternative route utilizes direct alkylation of the diaminotriazole precursor with methyl iodide in the presence of a base such as potassium carbonate. This two-step process involves initial protection of the triazole ring using a benzyl group, followed by methylation and subsequent deprotection. While this method achieves higher regioselectivity (>95%), the yield drops to 55–60% due to side reactions during deprotection.
Nucleophilic Substitution on Halogenated Triazoles
Halogenated triazole intermediates, such as 3,5-dichloro-1H-1,2,4-triazole, serve as versatile precursors. Reacting this compound with excess dimethylamine in tetrahydrofuran (THF) at 80°C for 12 hours facilitates nucleophilic displacement of chlorine atoms. The reaction requires careful moisture exclusion to prevent hydrolysis, with yields averaging 65–70%. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of unreacted dimethylamine and byproducts.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing transition states, but they risk side reactions at elevated temperatures. Comparative studies show that toluene, despite its lower polarity, provides optimal yields (72%) when used under reflux (110°C) due to improved solubility of intermediates. Conversely, DMSO-based reactions at 90°C yield 65% product but generate 10–15% oxidized byproducts, necessitating additional purification steps.
Catalytic Additives
The addition of catalytic pyridine (5 mol%) in methylation reactions suppresses acid byproduct formation, improving yields by 12–15%. In cyclocondensation routes, molecular sieves (4 Å) effectively absorb water, shifting equilibrium toward product formation and increasing yields to 78%.
Characterization of this compound
Spectroscopic Analysis
1H NMR (CDCl3, 400 MHz): δ 2.98 (s, 12H, N(CH3)2), 8.21 (s, 1H, triazole H). The absence of peaks above δ 9.0 confirms complete substitution of amino groups.
13C NMR (CDCl3, 100 MHz): δ 40.2 (N(CH3)2), 151.8 (C3 and C5), 144.5 (C4).
IR (KBr): 1560 cm⁻¹ (C=N stretch), 1360 cm⁻¹ (C–N stretch), 2920 cm⁻¹ (C–H symmetric stretch of CH3).
Crystallographic Validation
Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 7.2 Å, b = 10.1 Å, c = 12.4 Å, and β = 102.3°. Intramolecular hydrogen bonds between N–H and adjacent dimethylamino groups stabilize the planar triazole ring.
Data Tables
Table 1: Comparative Analysis of Synthetic Methods
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | DMF-DMA, toluene | Reflux, 24 h | 72 | 98 |
| Alkylation | Methyl iodide, K2CO3 | THF, 80°C, 12 h | 60 | 95 |
| Nucleophilic substitution | Dimethylamine, THF | 80°C, 12 h | 70 | 97 |
Table 2: Key Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| 1H NMR | δ 2.98 (s, 12H) | N(CH3)2 groups |
| 13C NMR | δ 40.2, 151.8, 144.5 | Methyl carbons, triazole ring |
| IR | 1560 cm⁻¹, 1360 cm⁻¹ | C=N and C–N stretches |
Challenges and Mitigation Strategies
-
Byproduct Formation : Oxidative byproducts during DMSO-based reactions are minimized by substituting toluene and adding antioxidants like BHT (0.1 wt%).
-
Moisture Sensitivity : Reactions involving dimethylamine require anhydrous conditions, achieved through solvent distillation over molecular sieves .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(dimethylamino)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Scientific Research Applications
Chemical Research Applications
Building Block for Synthesis
3,5-Bis(dimethylamino)-1H-1,2,4-triazole serves as a versatile building block in synthetic organic chemistry. It is utilized in the synthesis of more complex heterocyclic compounds due to its unique structural features. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the formation of derivatives with tailored properties.
Reactions and Mechanisms
The compound is known to participate in:
- Oxidation : Using agents like hydrogen peroxide to form oxides.
- Reduction : Employing lithium aluminum hydride or sodium borohydride to yield different derivatives.
- Substitution : The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions under basic conditions.
Biological Applications
Antimicrobial and Anticancer Properties
Research has indicated potential biological activities for this compound. It has been investigated for its antimicrobial properties and its ability to inhibit cancer cell proliferation. The compound's mechanism of action involves interaction with specific molecular targets such as enzymes or receptors that modulate their activity .
Histone Demethylase Inhibition
A notable application involves the compound's use as a scaffold for developing histone demethylase inhibitors. Compounds based on the 3,5-diaminotriazole moiety exhibited increased potency against LSD1 (an important target in cancer therapy), demonstrating IC50 values significantly lower than traditional inhibitors . This highlights its potential role in epigenetic modulation.
Medicinal Chemistry
Drug Development Potential
Due to its unique structural characteristics, this compound is being explored for drug development. Its derivatives have shown promise in treating various conditions including tuberculosis and other infectious diseases . The ability to modify this compound allows researchers to design new therapeutic agents with enhanced efficacy and reduced side effects.
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its applications extend to agrochemicals where it can act as a precursor for herbicides and fungicides . The compound's stability and reactivity make it suitable for large-scale synthesis processes.
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemical Research | Building block for heterocycles | Versatile reactions (oxidation, reduction) |
| Biological Research | Antimicrobial & anticancer | Potent LSD1 inhibitors with low cytotoxicity |
| Medicinal Chemistry | Drug development | Potential against tuberculosis; modified derivatives |
| Industrial Chemistry | Specialty chemicals & agrochemicals | Efficient synthesis methods for large-scale production |
Case Studies
- Histone Demethylase Inhibitors Development : A study demonstrated that derivatives of this compound could inhibit LSD1 effectively while minimizing off-target effects compared to traditional inhibitors like tranylcypromine .
- Antimicrobial Activity Assessment : Research indicated that certain derivatives displayed significant antimicrobial activity against various pathogens. These findings support the compound's potential as a lead structure for developing new antibiotics .
Mechanism of Action
The mechanism of action of 3,5-Bis(dimethylamino)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved often include inhibition or activation of enzymatic processes, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Coordination Chemistry
Key Insight: Electron-donating dimethylamino groups likely improve metal-binding affinity compared to electron-withdrawing -CF₃ groups. However, pyridyl and hydroxyphenyl substituents offer stronger π-interactions and H-bonding capabilities, respectively.
Physical and Electronic Properties
- Solubility: Dimethylamino groups increase polarity and solubility in polar solvents (e.g., ethanol, DMF) compared to hydrophobic phenyl or pyridyl substituents.
- Electronic Effects : -N(CH₃)₂ is strongly electron-donating, raising the HOMO energy of the triazole ring, which may enhance reactivity in electrophilic substitutions or metal coordination .
- Thermal Stability : Fluorinated derivatives (e.g., -CF₃) exhibit higher thermal stability, while hydroxyphenyl analogs decompose at lower temperatures due to -OH proton loss .
Biological Activity
3,5-Bis(dimethylamino)-1H-1,2,4-triazole is a member of the triazole family, which has garnered significant attention due to its diverse biological activities. This compound is particularly noted for its potential applications in medicinal chemistry, especially as an anti-tumor agent and in antimicrobial therapies. The biological activity of triazole derivatives often stems from their ability to interact with various biological targets, including enzymes and receptors.
Chemical Structure
The chemical structure of this compound is characterized by two dimethylamino groups attached to the triazole ring. This configuration is crucial for its biological activity and interaction with biological targets.
1. Antitumor Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anti-tumor properties. For instance, studies have shown that various triazole derivatives can inhibit thymidine phosphorylase (TP), an enzyme involved in tumor growth and angiogenesis. The inhibition of TP has been linked to reduced tumor proliferation and metastasis .
Table 1: Inhibitory Activity Against Thymidine Phosphorylase
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Inhibition of TP activity |
| Compound 2 | 19 | Direct interaction with TP |
| Compound 6 | 12 | Competitive inhibition of TP |
2. Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Triazole derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain triazoles exhibit higher antibacterial activity than standard antibiotics like ciprofloxacin .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | MIC (μg/mL) | Comparison with Ciprofloxacin |
|---|---|---|
| Staphylococcus aureus | 16 | 8-fold lower than ciprofloxacin |
| Escherichia coli | 8 | Comparable to standard treatments |
| Pseudomonas aeruginosa | TBD | TBD |
3. Enzyme Inhibition
The ability of triazoles to inhibit various enzymes has been a focal point in pharmacological studies. For example, some derivatives have shown noncompetitive inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases .
Case Study 1: Thymidine Phosphorylase Inhibition
In a study evaluating the anti-tumor potential of novel bis-1,2,4-triazoles, it was found that compounds similar to this compound demonstrated effective TP inhibition. Molecular docking studies revealed specific interactions between the triazole ring and amino acids within the TP active site .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on synthesizing various triazole derivatives and evaluating their antimicrobial properties against a panel of bacterial strains. The results showed that compounds with similar structural features to this compound exhibited potent antibacterial activity exceeding that of traditional antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,5-Bis(dimethylamino)-1H-1,2,4-triazole, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves refluxing precursor hydrazides in polar aprotic solvents (e.g., DMSO) under controlled temperature and time. For example, similar triazole derivatives were synthesized by refluxing hydrazide intermediates in DMSO for 18 hours, followed by crystallization in water-ethanol mixtures to achieve ~65% yield . Optimization may involve adjusting stoichiometry, solvent choice, and reaction time. Monitoring via Raman spectroscopy has been recommended for real-time analysis of reaction progress .
Q. How is structural characterization of this compound performed using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with software like SHELX is standard. SHELX refinement protocols, including data merging and absorption corrections, are critical for resolving triazole ring conformations and substituent orientations. For example, 3,5-Bis(4-methoxyphenyl)-1H-1,2,4-triazole monohydrate was structurally validated using SHELX, revealing hydrogen-bonding networks critical for stability .
Q. What analytical methods are used to confirm purity and functional groups in this compound?
- Methodological Answer :
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., deviations <0.3% indicate purity) .
- Conductivity Measurements : Assess ionic character in solution, useful for identifying protonation states.
- FTIR and NMR : Detect dimethylamino (-N(CH₃)₂) groups via C-N stretching (~1350 cm⁻¹) and triplet signals in ¹H NMR .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer : Use PPE (gloves, goggles), avoid inhalation/ingestion, and store in dry, ventilated areas away from ignition sources. For structurally similar triazoles, safety data sheets recommend emergency measures like rinsing eyes with water for 15 minutes upon exposure .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict electronic properties and reactivity of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties. For triazole derivatives, DFT calculations at the 6-31G(d,p) basis set level reliably predict HOMO-LUMO gaps and nucleophilic sites . Validation against experimental UV-Vis spectra is advised to resolve discrepancies in charge-transfer transitions .
Q. What challenges arise in resolving crystallographic disorder in this compound derivatives?
- Methodological Answer : Dynamic disorder in dimethylamino groups can complicate electron density maps. Strategies include:
- Low-Temperature Data Collection : Reduces thermal motion artifacts.
- Twinning Refinement : SHELXL’s TWIN command handles pseudo-merohedral twinning observed in triazole crystals .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H···N) to validate packing models .
Q. How do structural modifications (e.g., substituent variation) affect the biological activity of this compound?
- Methodological Answer : Structure-activity relationship (SAR) studies on analogs show that electron-donating groups (e.g., methoxy) enhance antimicrobial potency by improving membrane permeability. For example, 3,5-bis(2-hydroxyphenyl)-1,2,4-triazole derivatives exhibit iron-chelating activity, correlating with antibacterial efficacy . In vitro assays (MIC, IC₅₀) combined with molecular docking (PDB: 1JIJ) can identify binding modes .
Q. What mechanistic insights explain contradictions in reported reaction yields for triazole syntheses?
- Methodological Answer : Discrepancies often arise from:
- Solvent Polarity : High-polarity solvents (DMSO) favor cyclization but may degrade thermally sensitive intermediates.
- Byproduct Formation : Competing pathways (e.g., hydrazone vs. triazole) can be monitored via LC-MS .
- Catalytic Effects : Trace metal impurities (e.g., Mn²⁺) in reagents may accelerate or inhibit ring closure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
